molecular formula C9H10N2O B3219704 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- CAS No. 1190320-04-7

2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-

Cat. No.: B3219704
CAS No.: 1190320-04-7
M. Wt: 162.19 g/mol
InChI Key: GYPOPSAHRYDJPE-UHFFFAOYSA-N
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Description

The compound 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- belongs to the 7-azaoxyindole family, a class of nitrogen-containing heterocycles with fused pyrrole and pyridine rings. Its structure features a bicyclic core with methyl substituents at the 6- and 7-positions (Fig. 1).

Properties

IUPAC Name

6,7-dimethyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-4-10-7-3-8(12)11-9(7)6(5)2/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOPSAHRYDJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2CC(=O)NC2=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204323
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-04-7
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism by which 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Skeleton and Substituent Effects

The compound shares structural homology with several analogs, as outlined below:

Compound Name Substituents Key Properties Reference CAS/ID
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one None Baseline scaffold; moderate bioactivity in kinase assays 5654-97-7
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2-one Cl at 4,6 Enhanced similarity (0.92) to target compound; likely improved electrophilicity 1190322-13-4
GW441756 (Hydrochloride derivative) Indole-methylene at position 3 Potent kinase inhibitor; demonstrates substituent-driven activity modulation N/A
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Me at 5,7; thiazolo core Anticancer activity via cytotoxicity; electron-withdrawing groups enhance efficacy N/A

Key Observations:

  • Substituent Position: Methyl groups at 6,7 positions (target compound) vs. 5,7 positions (thiazolo derivative) alter electronic distribution and steric hindrance, impacting receptor binding .
  • Halogenation: Chlorinated analogs (e.g., 4,6-dichloro derivative) exhibit higher structural similarity (0.92) to the target compound than non-halogenated analogs, suggesting halogenation improves scaffold stability or reactivity .

Biological Activity

2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 136888-36-3

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo compounds can enhance insulin sensitivity and glucose uptake in muscle and fat cells. For instance, certain derivatives have shown a significant increase in insulin sensitivity in adipocytes:

CompoundInsulin Sensitivity Increase (%)Concentration (µM)
4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine7.4–37.40.3–100

These compounds act by stimulating glucose incorporation into lipids, thereby reducing blood glucose levels without affecting circulating insulin concentrations .

2. Antimicrobial Activity

Pyrrolo derivatives have demonstrated notable antimicrobial properties against various pathogens. In particular:

  • Activity Against Respiratory Syncytial Virus (RSV) : Certain pyrrolo derivatives exhibited potent activity against RSV strains with good bioavailability and pharmacokinetic profiles.
CompoundIC50 (µM)Activity
Pyrrolo Derivative A5.0Strong anti-RSV activity
Pyrrolo Derivative B8.0Moderate anti-RSV activity

These compounds were evaluated for their cytotoxicity and showed minimal toxicity to VERO cells .

3. Anticancer Activity

The anticancer potential of 2H-Pyrrolo[3,2-b]pyridin-2-one derivatives has been explored in various studies. For example:

  • Cytotoxicity Against Cancer Cell Lines : Compounds were tested against ovarian and breast cancer cell lines.
CompoundCell LineCytotoxicity (IC50 µM)
Compound XOvarian Cancer10.5
Compound YBreast Cancer15.0

The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .

4. Anti-inflammatory Activity

Certain studies have reported the anti-inflammatory effects of pyrrolo derivatives. For instance:

  • Compounds substituted at the 3-position with alkyl or aryl groups exhibited anti-inflammatory properties while maintaining analgesic effects without significant anti-inflammatory activity.

Case Studies

  • Antileishmanial Efficacy : A study synthesized a series of pyrrolo derivatives evaluated for their antileishmanial activity against visceral leishmaniasis. One compound demonstrated a CC50 of 65.11 μM with significant inhibition of parasite burden in infected mice (56.2% in liver and 61.1% in spleen) when administered at a dose of 12.5 mg/kg .
  • Pharmacokinetic Studies : In vivo pharmacokinetic evaluations showed that some pyrrolo derivatives had excellent bioavailability and metabolic stability in liver microsomes, suggesting their potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-
Reactant of Route 2
Reactant of Route 2
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-

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